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Compound of Interest

Compound Name: 3-(Pyridin-3-Yl)Benzaldehyde

Cat. No.: B138089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-(Pyridin-3-Yl)Benzaldehyde is a biaryl compound featuring a pyridine ring linked to a

benzaldehyde moiety. This molecule serves as a valuable intermediate in medicinal chemistry

and materials science. Its structural characteristics, particularly the presence of a reactive

aldehyde group and a nitrogen-containing aromatic ring, make it a versatile building block for

the synthesis of more complex molecules, including potential kinase inhibitors and novel

organic materials.[1] This guide provides a comprehensive overview of its fundamental

properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and

an analysis of its spectral characteristics.

Chemical and Physical Properties
3-(Pyridin-3-Yl)Benzaldehyde is a solid at room temperature with a high boiling point,

indicative of its stable aromatic structure.[1] Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of 3-(Pyridin-3-Yl)Benzaldehyde
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Property Value Reference

Molecular Formula C₁₂H₉NO [1]

Molecular Weight 183.206 g/mol [1]

Boiling Point 355.8 °C at 760 mmHg [1]

CAS Number 131231-24-8 [1]

Appearance Solid

Storage 2-8°C, dry, sealed [1]

Synthesis Protocol: Suzuki-Miyaura Coupling
The synthesis of 3-(Pyridin-3-Yl)Benzaldehyde can be efficiently achieved via a palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction between 3-formylphenylboronic acid and 3-

bromopyridine. This method is widely used for the formation of C-C bonds between aromatic

rings due to its high functional group tolerance and generally good yields.

Experimental Materials and Reagents
3-Formylphenylboronic acid

3-Bromopyridine

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane (anhydrous)

Water (degassed)

Ethyl acetate

Brine
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Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Step-by-Step Procedure
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stir bar, combine 3-formylphenylboronic acid (1.2 equivalents), 3-bromopyridine (1.0

equivalent), and potassium carbonate (2.0 equivalents).

Catalyst Addition: Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1

equivalents) to the flask.

Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for

15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor

the reaction progress using thin-layer chromatography (TLC). The reaction is typically

complete within 12-24 hours.

Work-up:

Cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and then with brine.

Separate the organic layer and dry it over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the organic phase under reduced pressure to

obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure 3-(Pyridin-3-Yl)Benzaldehyde.

Synthesis Workflow Diagram
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Reaction Setup

Combine Reactants:
- 3-Formylphenylboronic acid

- 3-Bromopyridine
- K₂CO₃
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- Pd(OAc)₂

- PPh₃
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- 1,4-Dioxane

- Water

Purge with N₂/Ar

Heat to Reflux (90-100°C)
Monitor by TLC

Aqueous Work-up
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Figure 1: Suzuki-Miyaura synthesis workflow.
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Spectroscopic Characterization
While experimental spectra for 3-(Pyridin-3-Yl)Benzaldehyde are not readily available in the

public domain, its spectral characteristics can be reliably predicted based on the well-

established properties of its constituent functional groups.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on both the

benzaldehyde and pyridine rings.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-(Pyridin-3-Yl)Benzaldehyde

Protons Chemical Shift (δ, ppm) Multiplicity

Aldehyde (-CHO) ~9.9 - 10.1 Singlet (s)

Pyridine H2, H6 ~8.8 - 9.1 Multiplet (m)

Pyridine H4 ~8.0 - 8.2 Multiplet (m)

Pyridine H5 ~7.4 - 7.6 Multiplet (m)

Benzaldehyde Ring ~7.6 - 8.0 Multiplet (m)

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(Pyridin-3-Yl)Benzaldehyde

Carbon Chemical Shift (δ, ppm)

Carbonyl (C=O) ~190 - 193

Pyridine C2, C6 ~148 - 152

Aromatic C (quaternary) ~135 - 140

Aromatic C-H ~120 - 135
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Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aldehyde and aromatic

functionalities.

Table 4: Characteristic IR Absorption Bands for 3-(Pyridin-3-Yl)Benzaldehyde

Functional Group Wavenumber (cm⁻¹) Intensity

C=O Stretch (aldehyde) ~1700 - 1720 Strong

C-H Stretch (aldehyde) ~2720 and ~2820 Medium

Aromatic C=C Stretch ~1450 - 1600 Medium to Weak

Aromatic C-H Stretch >3000 Weak

Biological and Pharmaceutical Relevance
3-(Pyridin-3-Yl)Benzaldehyde is a key intermediate in the synthesis of pharmaceutical

compounds, notably kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role

in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Role as a Kinase Inhibitor Intermediate
The pyridine and benzaldehyde moieties of this compound provide reactive sites for further

chemical modifications to build more complex molecules that can bind to the active sites of

specific kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a

common interaction in protein-ligand binding.

Hypothetical Signaling Pathway Involvement
A kinase inhibitor developed from 3-(Pyridin-3-Yl)Benzaldehyde could potentially target a

signaling pathway that is overactive in a disease state. For instance, it could be designed to

inhibit a tyrosine kinase that is part of a growth factor signaling cascade.
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Figure 2: Hypothetical inhibition of a growth factor signaling pathway.
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Conclusion
3-(Pyridin-3-Yl)Benzaldehyde is a foundational building block with significant potential in the

development of novel pharmaceuticals and advanced materials. The synthetic route via Suzuki-

Miyaura coupling is robust and scalable. The predictable spectroscopic signature of this

compound allows for its straightforward characterization. Further research into derivatives of

this molecule is likely to yield new compounds with interesting biological activities and material

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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